1-(2-Hydroxyethoxy)methyl-5-methyluracil
Overview
Description
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone derivative. This compound is characterized by the presence of a pyrimidine ring with a ketone group. It is a white solid that is soluble in water and organic solvents. The compound has notable antiviral and antitumor activities and is known for its ability to protect nerve cells [2][2].
Mechanism of Action
Target of Action
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone compound
Mode of Action
The compound is a purine nucleoside analog. It exhibits antiviral and antitumor activities and has the ability to protect nerve cells . The compound can be incorporated into the DNA chain during biochemical processes, thereby interfering with its normal function .
Result of Action
The compound’s interaction with DNA can result in the inhibition of cell replication, which may contribute to its antiviral and antitumor activities . It may also have neuroprotective effects .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethoxy)methyl-5-methyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to stabilize RNA molecules by increasing the intrinsic stacking power and rigidity of the loop containing the modified nucleosides . This stabilization protects RNA from degradation by specific nucleases . Additionally, it interacts with enzymes involved in nucleotide metabolism, influencing the synthesis and degradation of nucleic acids.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to changes in the expression of genes involved in nucleotide synthesis and repair . It also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, it can bind to DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and cellular metabolism observed even after prolonged exposure . The stability and degradation of the compound can vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including disruptions in nucleotide metabolism and cellular toxicity . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides. This compound can affect metabolic flux, leading to changes in the levels of various metabolites within the cell . Its involvement in these pathways highlights its importance in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
1-(2-Hydroxyethoxy)methyl-5-methyluracil can be synthesized through the condensation reaction of methyluracil and ethylene glycol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product [2][2]. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethoxy)methyl-5-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides[][2]. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxyethoxy)methyl-5-methyluracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its ability to integrate into DNA and interfere with its normal function, making it a potential tool for genetic research.
Medicine: Due to its antiviral and antitumor properties, it is investigated for potential therapeutic applications in treating viral infections and cancers.
Industry: The compound’s protective effects on nerve cells make it a candidate for developing neuroprotective agents[][2].
Comparison with Similar Compounds
1-(2-Hydroxyethoxy)methyl-5-methyluracil can be compared with other pyrimidone derivatives, such as:
5-Methyluracil: Similar in structure but lacks the hydroxyethoxy group, resulting in different chemical properties and biological activities.
Acyclovir: Another antiviral compound with a similar mechanism of action but different structural features.
Properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOZYBRBNGECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218849 | |
Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-11-8 | |
Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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